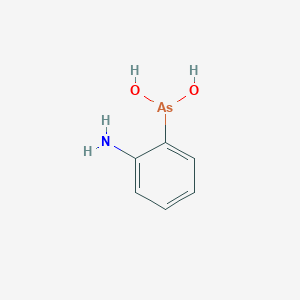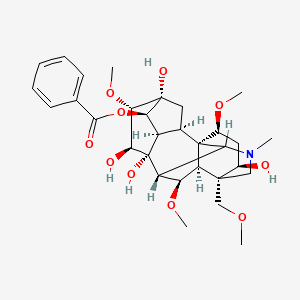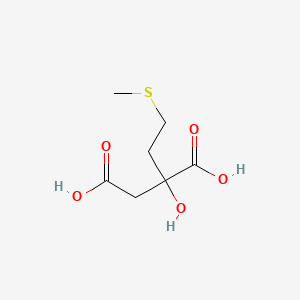
2-(2-Methylthioethyl)malic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylthioethyl)malic acid is the 2-(2-methylthioethyl) derivative of malic acid. It is a conjugate acid of a 2-(2-methylthioethyl)malate(2-).
Aplicaciones Científicas De Investigación
Biological Production of Malic Acid
- Biological Production and Metabolic Engineering : Malic acid, a four-carbon dicarboxylic acid, is extensively used in various industries. Biological production of malic acid, which includes non-oxidative pathways, oxidative pathways, and glyoxylate cycles, is gaining attention due to environmental concerns and fossil fuel depletion. Metabolic engineering of strains like Aureobasidium pullulans has been developed for enhanced malic acid production (Dai et al., 2018).
Malic Acid in Fermentation and Biotechnology
- Polymalic Acid and Malic Acid via Fermentation : The production of malic acid through polymalic acid (PMA) fermentation followed by acid hydrolysis presents an efficient and economical method. This novel process using Aureobasidium pullulans strain ZX-10 allows for high-titer and high-productivity malic acid production, demonstrating its potential for industrial application (Zou, Zhou, & Yang, 2013).
Chemical Analysis and Detection Methods
- Fluorometric Determination : A chemical method for estimating malic acid in biological materials has been developed, utilizing the condensation of malic acid with orcinol. This method, combined with the quantitative precipitation of calcium malate, provides a sensitive and specific way to measure malic acid levels (Hummel, 1949).
Industrial and Chemical Applications
Extraction and Purification Techniques : Studies have been conducted on the reactive extraction of malic acid, focusing on different solvents and extraction efficiencies. These studies are crucial for the industrial purification and production processes of malic acid (Uslu & Kırbaslar, 2009, 2010).
Upgrading Malic Acid to Bio-Based Benzoates : The conversion of malic acid to methyl coumalate and then to various aromatic compounds through a Diels–Alder-initiated sequence showcases the potential of malic acid in the creation of biorenewable functionalized benzoates (Lee et al., 2014).
Synthesis and Antitumor Activity of Poly(Malic Acid) Conjugates : The use of poly(malic acid) as a carrier for drugs, specifically for 5-fluorouracil, highlights its application in pharmaceuticals and its potential in reducing the side-effects of cancer treatment drugs (Ouchi, Fujino, Tanaka, & Banba, 1990).
Propiedades
Nombre del producto |
2-(2-Methylthioethyl)malic acid |
|---|---|
Fórmula molecular |
C7H12O5S |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-methylsulfanylethyl)butanedioic acid |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
FZNWJRXTACKOPU-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



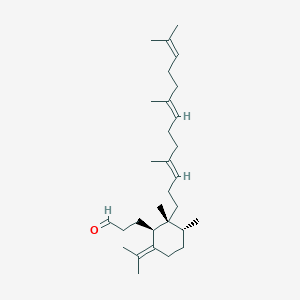
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
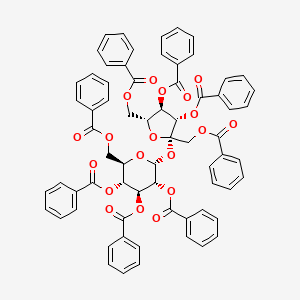

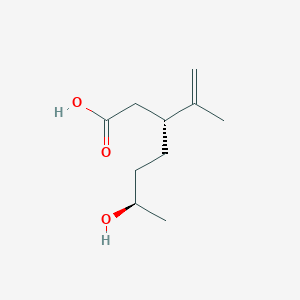
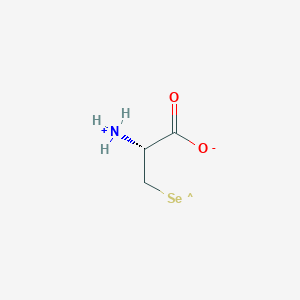
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)

![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)
